

Unraveling the Downstream Consequences of MI-136 Treatment: A Technical Guide

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Compound of Interest

Compound Name: MI-136

Cat. No.: B15544508

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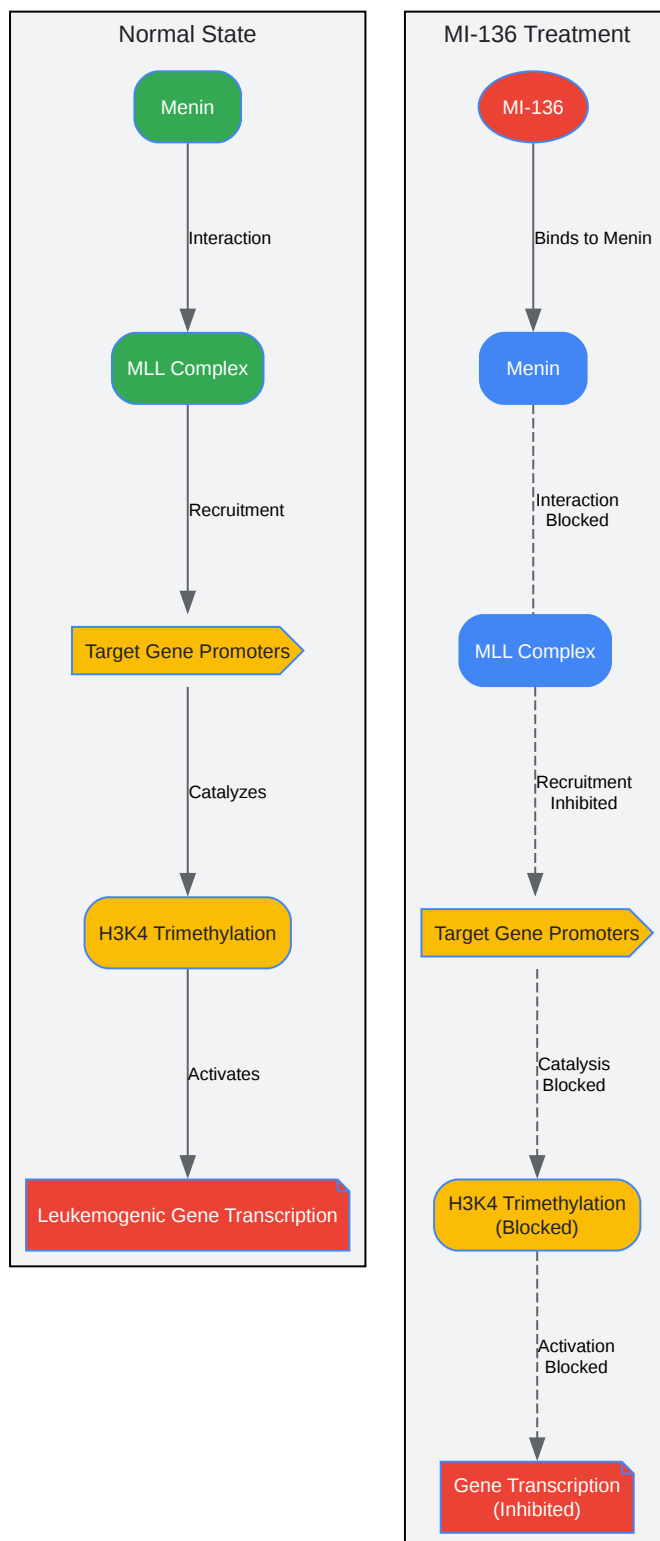
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream effects of **MI-136**, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). By disrupting this critical interaction, **MI-136** triggers a cascade of cellular events, impacting key signaling pathways implicated in cancer progression. This document provides a comprehensive overview of the mechanism of action of **MI-136**, its effects on cellular signaling and proliferation, and detailed protocols for key experimental assays.

Mechanism of Action: Disrupting the Menin-MLL Axis

MI-136 is a high-affinity inhibitor of the Menin-MLL interaction, a crucial driver in certain types of leukemia and solid tumors. It directly binds to the MLL-binding pocket on Menin, preventing the recruitment of the MLL histone methyltransferase complex to target gene promoters. This disruption of the Menin-MLL axis leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. The efficacy of this inhibition has been quantified, with **MI-136** exhibiting a half-maximal inhibitory concentration (IC₅₀) of 31 nM and a dissociation constant (K_d) of 23.6 nM for the Menin-MLL interaction.^[1]

Mechanism of Action of MI-136

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MI-136 disrupts the Menin-MLL interaction, inhibiting leukemogenic gene transcription.

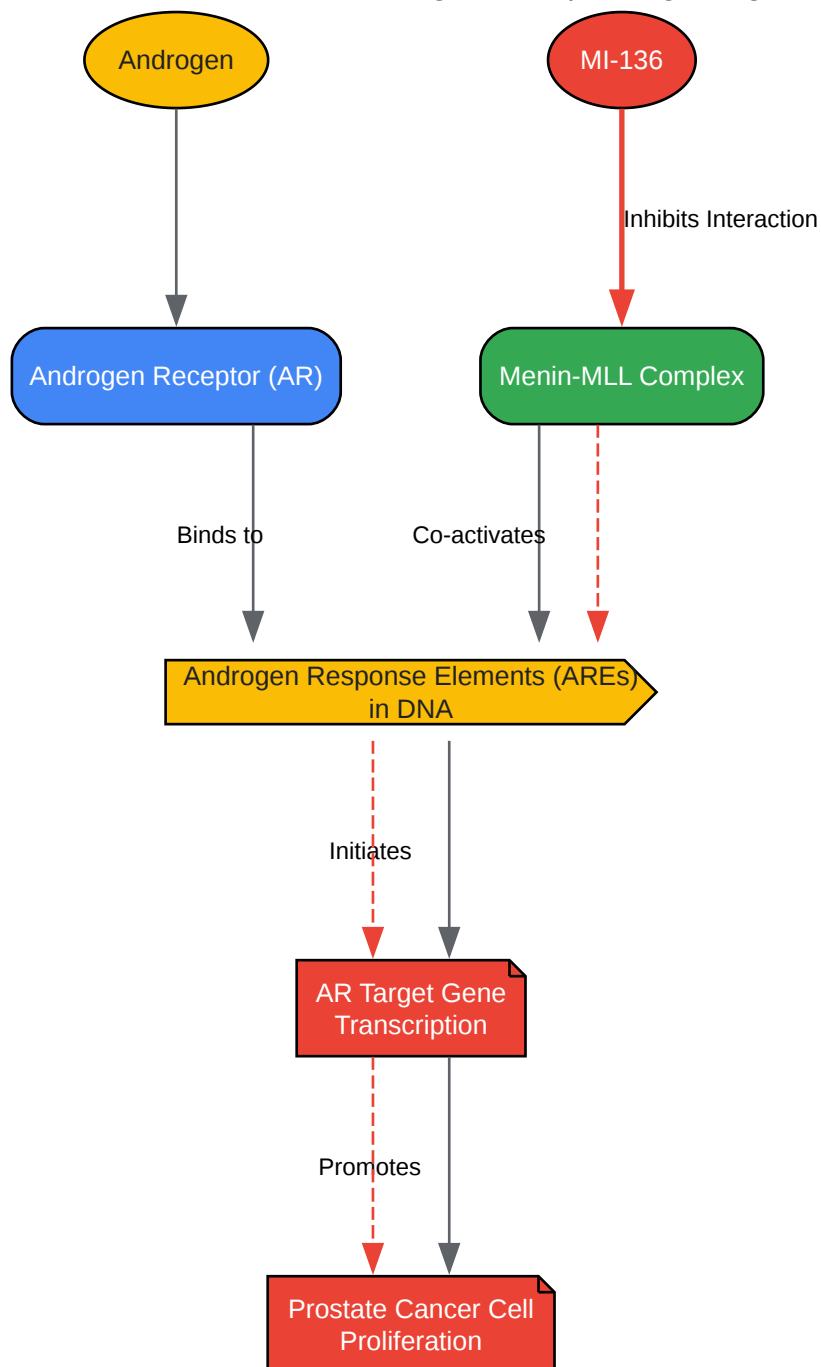
Downstream Signaling Pathways Affected by MI-136

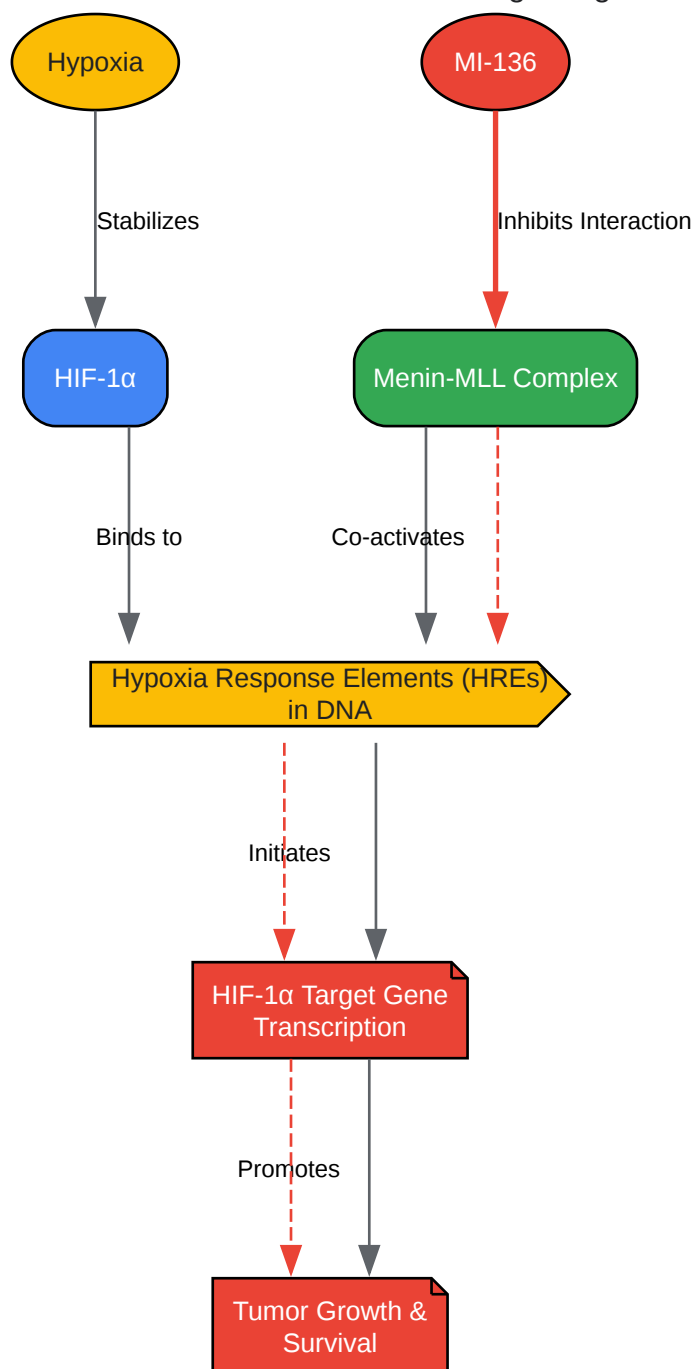
The inhibition of the Menin-MLL interaction by **MI-136** has significant downstream consequences on critical cellular signaling pathways, most notably the Androgen Receptor (AR) and Hypoxia-Inducible Factor-1 α (HIF-1 α) pathways.

Inhibition of Androgen Receptor (AR) Signaling

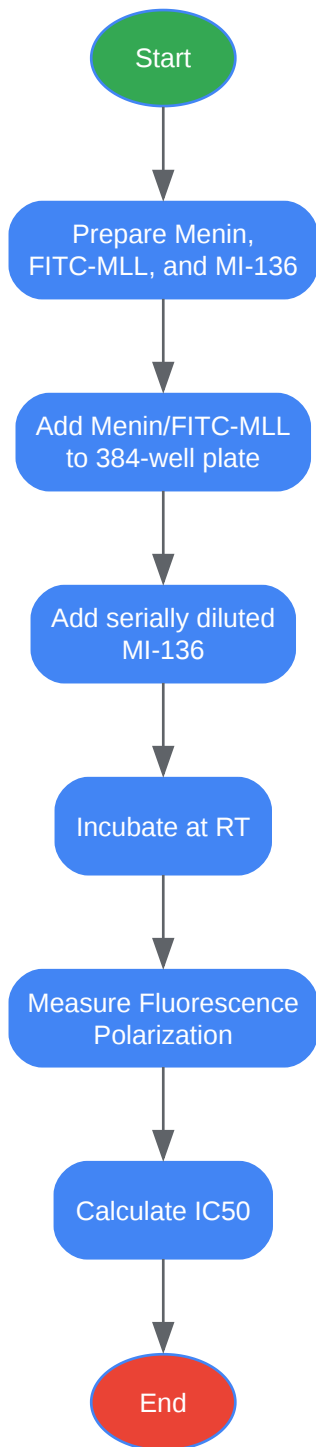
In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the Androgen Receptor (AR) signaling pathway is a key driver of tumor growth and survival. The MLL complex has been identified as a co-activator of the AR. By disrupting the Menin-MLL interaction, **MI-136** effectively blocks the recruitment of the MLL complex to AR target genes, thereby inhibiting AR-mediated transcription. This leads to the downregulation of AR target genes and a subsequent reduction in prostate cancer cell proliferation.

Effect of MI-136 on Androgen Receptor Signaling

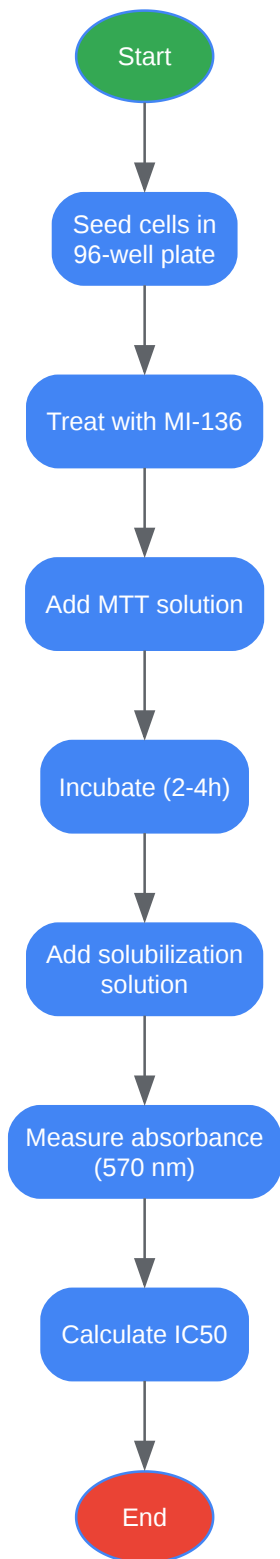


Effect of MI-136 on HIF-1 α Signaling

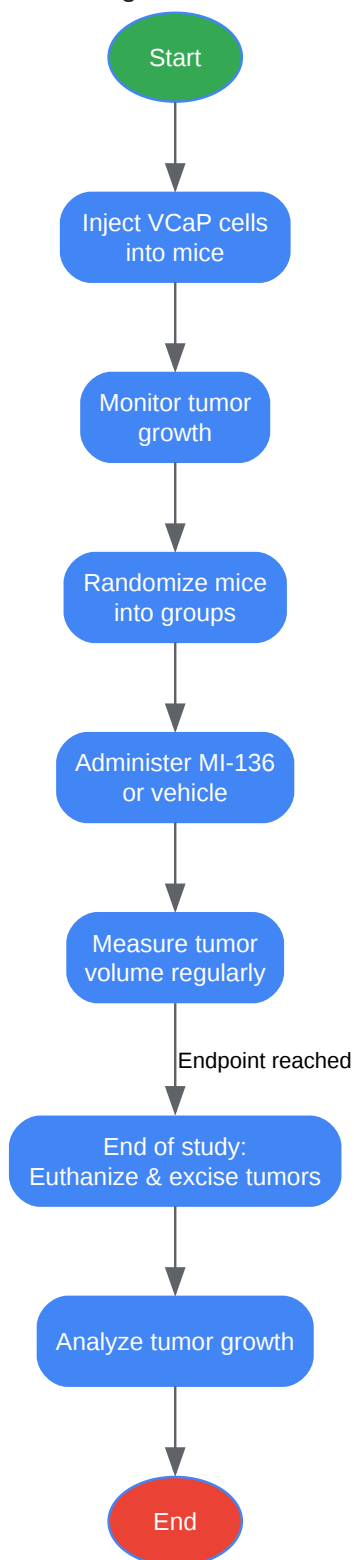
Fluorescence Polarization Assay Workflow



MTT Cell Proliferation Assay Workflow



VCaP Xenograft Model Workflow

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References

- 1. benchchem.com [benchchem.com]
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